N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Mechanism of Action
- One study investigated the complexation of a related haloalkane, 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium (PZ+) , with symmetrical α,α′,δ,δ′-tetramethyl-cucurbit[6]uril (TMeQ[6]) . In this case, the chloropropyl group of PZ+ resided within the cavity of TMeQ[6], forming a stable inclusion complex .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 3-chloroaniline, 1-(3-chlorophenyl)piperazine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Purification: Recrystallization from a suitable solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-(3-bromophenyl)-2-[4-(3-bromophenyl)piperazin-1-yl]acetamide
- N-(3-fluorophenyl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of chloro groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-3-1-5-16(11-14)21-18(24)13-22-7-9-23(10-8-22)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCRHQARRNMWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252795 | |
Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-52-3 | |
Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303091-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4-Bis(3-chlorophenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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